Cyclopropylmagnesium Bromide

Description

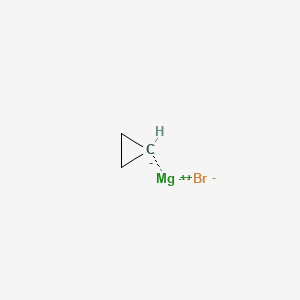

Structure

2D Structure

Properties

IUPAC Name |

magnesium;cyclopropane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZXMEQGIIWBFJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455679 | |

| Record name | Cyclopropylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23719-80-4 | |

| Record name | Cyclopropylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of cyclopropylmagnesium bromide from cyclopropyl bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cyclopropylmagnesium bromide from cyclopropyl (B3062369) bromide. The document details experimental protocols, summarizes quantitative data, and provides visual representations of the reaction pathway and experimental workflow, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a crucial Grignard reagent in organic synthesis, enabling the introduction of the highly strained and synthetically versatile cyclopropyl group into a wide array of molecules. Its utility is particularly pronounced in the synthesis of complex organic compounds and active pharmaceutical ingredients. This guide outlines the direct synthesis of this compound from cyclopropyl bromide and magnesium metal in an ethereal solvent, a robust and commonly employed method.

Reaction and Mechanism

The synthesis of this compound proceeds via the reaction of cyclopropyl bromide with magnesium metal. The reaction is typically initiated with a small amount of an activating agent, such as iodine, and is conducted in an anhydrous ether solvent.

Reaction:

c-C₃H₅Br + Mg → c-C₃H₅MgBr

The generally accepted mechanism for Grignard reagent formation involves a single electron transfer (SET) from the magnesium surface to the alkyl halide, forming a radical anion which then fragments. The resulting alkyl radical recombines with a magnesium radical on the surface to form the organomagnesium compound.

Caption: General reaction for the synthesis of this compound.

Quantitative Data

The yield and success of the synthesis of this compound are influenced by several factors, including the solvent, reaction temperature, and the molar ratio of reactants. The following table summarizes various reported reaction conditions.

| Cyclopropyl Bromide (mol) | Magnesium (mol) | Molar Ratio (c-C₃H₅Br:Mg) | Solvent | Temperature (°C) |

| 5 | 6 | 1:1.2 | Anhydrous Tetrahydrofuran | 40 |

| 5 | 7.5 | 1:1.5 | Anhydrous Methyl Tert-butyl Ether | 50 |

| 5 | 6.6 | 1:1.32 | Anhydrous Dipropyl Ether | 40 |

| - | - | 1:1.1 - 1:1.5 (Optimum 1:1.2) | Ethereal Solvents | 40-60 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from documented procedures.[1] All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis in Anhydrous Tetrahydrofuran (THF)

-

Apparatus Setup: A 10 L four-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The apparatus is flame-dried under a stream of inert gas.

-

Reagent Charging: To the flask, add 500 mL of anhydrous THF and 144 g (6 mol) of magnesium turnings.

-

Initiation: Add a small crystal of iodine to the flask. Then, add 50 g of cyclopropyl bromide to the dropping funnel.

-

Reaction: Add a small portion of the cyclopropyl bromide from the dropping funnel to the magnesium suspension to initiate the reaction, which is indicated by a color change and a gentle reflux. Once the reaction has started, add the remaining cyclopropyl bromide (for a total of 555 g, 5 mol) dissolved in 2.5 L of anhydrous THF dropwise, maintaining the reaction temperature at 40°C.

-

Completion: After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

-

Product: The resulting solution is an anhydrous THF solution of this compound, ready for subsequent use.

Synthesis in Anhydrous Methyl Tert-butyl Ether (MTBE)

-

Apparatus Setup: A 10 L four-necked round-bottom flask is set up as described in section 4.1.

-

Reagent Charging: To the flask, add 500 mL of anhydrous MTBE and 180 g (7.5 mol) of magnesium turnings.

-

Initiation: Add a small crystal of iodine and 50 g of cyclopropyl bromide.

-

Reaction: Once the reaction initiates, add the remaining cyclopropyl bromide (for a total of 555 g, 5 mol) dissolved in 2.5 L of anhydrous MTBE dropwise, while maintaining the reaction temperature at 50°C.

-

Completion: After the addition, stir the mixture for another 30 minutes.

-

Product: The product is an anhydrous MTBE solution of this compound.

Synthesis in Anhydrous Dipropyl Ether

-

Apparatus Setup: A 10 L four-necked round-bottom flask is set up as described in section 4.1.

-

Reagent Charging: Add 200 mL of anhydrous dipropyl ether and 132 g (5.5 mol) of magnesium turnings to the flask.

-

Initiation: Add a small crystal of iodine and 50 g of cyclopropyl bromide.

-

Reaction: After initiation, add the remaining cyclopropyl bromide (for a total of 555 g, 5 mol) dissolved in 2.5 L of anhydrous dipropyl ether dropwise, maintaining the temperature at 40°C.

-

Completion: Stir for an additional 30 minutes after the addition is complete.

-

Product: The resulting solution is an anhydrous dipropyl ether solution of this compound.

Work-up and Purification

In many applications, the this compound solution is used directly in the next synthetic step without purification. If the reaction is quenched, a standard aqueous work-up can be employed.

-

Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product of the subsequent reaction.

Purification of the Grignard reagent itself is not typically performed due to its reactive nature. The concentration of the Grignard reagent can be determined by titration methods before use in subsequent reactions.

Stability and Storage

This compound is sensitive to air and moisture and should be handled and stored under an inert atmosphere.[2] Commercially available solutions are typically stored at 2-8°C.[3] For laboratory-prepared solutions, it is recommended to store them in a tightly sealed container under an inert gas in a refrigerator.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the reactants, solvent, and product in the Grignard reaction.

Caption: Relationship of components in the Grignard reaction.

References

An In-Depth Technical Guide to Cyclopropylmagnesium Bromide for Researchers and Drug Development Professionals

An Introduction to a Versatile Reagent in Modern Organic Synthesis

Cyclopropylmagnesium bromide, a Grignard reagent incorporating a strained three-membered ring, has emerged as a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties allow for the introduction of the cyclopropyl (B3062369) moiety into a wide range of organic molecules, often imparting desirable pharmacological or material characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of important chemical processes.

Core Physical and Chemical Properties

This compound is a highly reactive organometallic compound, typically handled as a solution in ethereal solvents such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF)[1]. It is a colorless to pale yellow liquid, though its appearance can vary depending on concentration and impurities[2]. Due to its extreme sensitivity to air and moisture, it must be stored and handled under an inert atmosphere, such as nitrogen or argon[1]. Reaction with water is vigorous and releases flammable cyclopropane (B1198618) gas[1].

Summary of Physical Properties

For ease of comparison, the key physical properties of this compound are summarized in the table below. It is important to note that some of these properties, such as boiling and flash points, are often reported for the solution in its respective solvent.

| Property | Value | References |

| Molecular Formula | C₃H₅BrMg | [3] |

| Molecular Weight | 145.28 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (as a solution) | [2] |

| Melting Point | -23 °C (literature) | [1] |

| Boiling Point | ~65 °C (for 0.5M solution in THF) | [4] |

| Density | ~0.968 g/mL at 25 °C (for 0.5M solution in THF) | [4] |

| Flash Point | -17.22 °C (for 0.5M solution in THF) | [4] |

| Solubility | Soluble in ethereal solvents (e.g., THF, 2-MeTHF); reacts violently with water | [1][5] |

Chemical Reactivity and the Schlenk Equilibrium

As a Grignard reagent, this compound is a potent nucleophile and a strong base. It readily participates in a variety of carbon-carbon bond-forming reactions. In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide[6][7]. The position of this equilibrium is influenced by the solvent, concentration, and temperature.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent employed in a range of synthetic transformations, including nucleophilic additions to carbonyl compounds and transition metal-catalyzed cross-coupling reactions.

Experimental Protocol 1: Synthesis of this compound

This protocol details the preparation of this compound from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclopropyl bromide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

-

Magnesium turnings (1.2 equivalents) are added to the flask, followed by a single crystal of iodine.

-

Anhydrous THF is added to just cover the magnesium turnings.

-

A solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the cyclopropyl bromide solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting greyish solution of this compound is then ready for use[8].

Experimental Protocol 2: Reaction with a Ketone (e.g., Acetophenone)

This protocol describes the nucleophilic addition of this compound to a ketone to form a tertiary alcohol.

Materials:

-

This compound solution in THF (prepared as in Protocol 1)

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, nitrogen-flushed round-bottom flask, a solution of acetophenone (1.0 equivalent) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

-

The freshly prepared this compound solution (1.2 equivalents) is added dropwise to the stirred solution of acetophenone.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude tertiary alcohol, which can be further purified by column chromatography[1].

Experimental Protocol 3: Kumada Cross-Coupling Reaction

This protocol outlines a typical Kumada cross-coupling reaction between this compound and an aryl bromide, catalyzed by a nickel-phosphine complex.

Materials:

-

This compound solution in THF

-

Aryl bromide (e.g., 4-bromotoluene)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Anhydrous THF

Procedure:

-

To a solution of the aryl bromide (1.0 equivalent) and a catalytic amount of NiCl₂(dppp) (e.g., 1-5 mol%) in anhydrous THF under a nitrogen atmosphere, the this compound solution (1.5 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding arylcyclopropane[9][10].

Experimental Protocol 4: Negishi Cross-Coupling Reaction

The Negishi coupling provides an alternative method for the formation of arylcyclopropanes, often with improved functional group tolerance compared to the Kumada coupling. This protocol involves the in situ transmetalation of this compound to the corresponding organozinc reagent.

Materials:

-

This compound solution in THF

-

Zinc chloride (ZnCl₂), anhydrous

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous THF

Procedure:

-

A solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, nitrogen-flushed flask.

-

The this compound solution (1.0 equivalent) is added dropwise to the zinc chloride solution at 0 °C. The mixture is then stirred at room temperature for 1 hour to form the cyclopropylzinc reagent.

-

In a separate flask, the aryl bromide (1.0 equivalent) and a catalytic amount of Pd(PPh₃)₄ (e.g., 2-5 mol%) are dissolved in anhydrous THF.

-

The freshly prepared solution of the cyclopropylzinc reagent is then transferred via cannula to the solution of the aryl bromide and palladium catalyst.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC or GC.

-

After completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired arylcyclopropane[11][12].

Conclusion

This compound is a powerful and versatile reagent for the introduction of the cyclopropyl group in organic synthesis. Its utility in nucleophilic additions and cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties and careful adherence to handling procedures are essential for its safe and effective use in the laboratory. The detailed protocols and visualizations provided in this guide are intended to serve as a valuable resource for scientists and professionals working with this important synthetic building block.

References

- 1. This compound|Grignard Reagent|CAS 23719-80-4 [benchchem.com]

- 2. CAS 23719-80-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Bromocyclopropylmagnesium | C3H5BrMg | CID 11116189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 0.5M THF 23719-80-4 [sigmaaldrich.com]

- 5. This compound | 23719-80-4 [chemicalbook.com]

- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 9. Kumada Coupling | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Cyclopropylmagnesium Bromide Solution: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for cyclopropylmagnesium bromide solution, a critical Grignard reagent in organic synthesis. Understanding these parameters is paramount for ensuring reaction reproducibility, maximizing yield, and maintaining laboratory safety. This document synthesizes available data on storage, handling, and analytical procedures for assessing the reagent's viability over time.

Core Stability & Storage Parameters

This compound is a highly reactive organometallic compound, making it susceptible to degradation from atmospheric moisture and oxygen. Proper storage and handling are therefore critical to preserving its chemical integrity. The stability of the solution is dependent on several factors, including the solvent, storage temperature, and the integrity of the storage vessel's seal.

Key Recommendations:

-

Inert Atmosphere: The solution must be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric components.[1]

-

Temperature: The recommended storage temperature is between 2°C and 8°C.[2][3] Refrigeration slows down potential degradation pathways.

-

Container: Use a tightly sealed, dry glass container. It is crucial to minimize headspace in the container to reduce the amount of any potential atmospheric contaminants.

-

Solvent Choice: this compound is typically supplied in ethereal solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). 2-MeTHF is considered a "greener" solvent and may offer improved solubility and stability for some Grignard reagents.

While specific quantitative stability data for this compound is not extensively published, general guidelines for Grignard reagents suggest a shelf life of several months under optimal conditions. However, it is imperative to re-titrate the solution to determine its exact concentration before use, especially after prolonged storage.

Summary of Storage and Stability Data

| Parameter | Recommended Condition/Value | Solvent(s) | Source(s) |

| Storage Temperature | 2-8°C | THF, 2-MeTHF | [2][3] |

| Atmosphere | Inert (Nitrogen or Argon) | N/A | [1] |

| Shelf Life | Several months (re-titration recommended) | THF, 2-MeTHF | [1] |

| Incompatible Substances | Water, Oxygen, Protic Solvents, Strong Oxidizing Agents | N/A | [1] |

| Physical & Chemical Properties | Value | Source(s) |

| Molecular Formula | C₃H₅BrMg | [2][3] |

| Concentration (Typical) | 0.5 M in THF, 1.0 M in 2-MeTHF | [2][3] |

| Density (0.5M in THF) | ~0.968 g/mL at 25°C | [2] |

| Density (1.0M in 2-MeTHF) | ~1.022 g/mL at 25°C | [3] |

| Boiling Point (0.5M in THF) | ~65°C | [2] |

Decomposition Pathways

The primary degradation pathways for this compound involve its reaction with atmospheric components. These reactions are highly exothermic and can compromise the reagent's efficacy and pose safety risks.

-

Reaction with Water (Hydrolysis): this compound reacts rapidly with water to form cyclopropane (B1198618) and magnesium hydroxybromide. This is a common cause of reagent degradation if proper anhydrous conditions are not maintained.

-

Reaction with Oxygen (Oxidation): Exposure to oxygen can lead to the formation of magnesium alkoxides and other oxidation byproducts. In ethereal solvents like THF, prolonged exposure to air and light can also lead to the formation of explosive peroxides.

Experimental Protocols

To ensure the quality and concentration of this compound solution, regular titration is essential. The following are detailed methodologies for assessing the concentration of the Grignard reagent.

Protocol 1: Titration with Menthol (B31143) and 1,10-Phenanthroline Indicator

This method is a convenient and accurate way to determine the concentration of the active Grignard reagent.

Materials:

-

Anhydrous THF

-

(-)-Menthol (reagent grade, dried)

-

1,10-Phenanthroline (indicator)

-

Dry glassware (burette, flask, syringes)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Prepare a standard solution of (-)-menthol in anhydrous THF (e.g., 0.5 M).

-

In a dry, nitrogen-flushed flask equipped with a magnetic stir bar, add a small crystal of 1,10-phenanthroline.

-

Add a known volume of anhydrous THF to the flask.

-

Using a syringe, add a precise volume (e.g., 1.0 mL) of the this compound solution to be analyzed into the flask. The solution should turn a distinct color (e.g., violet or burgundy) due to the formation of a complex between the Grignard reagent and the indicator.

-

Titrate the solution with the standardized menthol solution. The endpoint is reached when the color of the solution disappears or changes to a persistent pale yellow.

-

Record the volume of the menthol solution used and calculate the molarity of the this compound solution.

Protocol 2: Potentiometric Titration with 2-Butanol (B46777)

This method offers high precision and does not rely on a visual endpoint.

Materials:

-

Anhydrous THF

-

2-Butanol (reagent grade, dried)

-

Potentiometric titrator with a platinum electrode

-

Dry glassware

-

Inert atmosphere setup

Procedure:

-

Prepare a standardized solution of 2-butanol in anhydrous THF.

-

Set up the potentiometric titrator with a platinum electrode compatible with non-aqueous solvents.

-

In a dry, nitrogen-flushed titration vessel, add a known volume of the this compound solution.

-

Titrate the Grignard solution with the standardized 2-butanol solution.

-

The endpoint is determined by the point of maximum inflection on the titration curve (the first derivative of the potential versus volume data).

-

Calculate the concentration of the this compound solution based on the volume of titrant at the endpoint.

Workflow for Stability Assessment

A systematic approach is necessary to generate quantitative stability data. The following workflow outlines the steps for a comprehensive stability study.

Safe Handling and Storage Workflow

Adherence to a strict workflow for handling and storing this compound is essential for both safety and maintaining reagent quality.

Conclusion

The stability of this compound solution is critically dependent on maintaining anhydrous and anaerobic conditions throughout its storage and handling. While refrigeration at 2-8°C is the standard recommendation, the most reliable indicator of the reagent's quality is its concentration, which should be verified by titration before use, particularly for sensitive applications or after extended storage. The experimental protocols and workflows outlined in this guide provide a framework for ensuring the consistent performance and safe utilization of this valuable synthetic tool. Further studies are warranted to establish a more detailed quantitative stability profile for this specific Grignard reagent under various conditions.

References

Cyclopropylmagnesium Bromide: A Technical Comparison of THF and 2-MeTHF as Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in the successful execution of Grignard reactions, impacting reagent stability, reaction kinetics, product yield, and process safety. This technical guide provides a detailed comparison of two common ethereal solvents, Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (B130290) (2-MeTHF), for the preparation and use of cyclopropylmagnesium bromide, a key reagent in the synthesis of pharmaceutical intermediates and other fine chemicals.

Executive Summary

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a preferred "green" alternative to Tetrahydrofuran (THF) for many organometallic reactions, including those involving Grignard reagents. This preference is driven by its favorable physical properties, enhanced safety profile, and derivation from renewable feedstocks. For this compound, the use of 2-MeTHF can offer significant advantages in terms of reagent stability, reaction conditions, and work-up efficiency. This guide will delve into the quantitative and qualitative differences between these two solvents in the context of this compound, providing researchers with the necessary information to make informed decisions for their synthetic applications.

Physical and Chemical Properties of THF vs. 2-MeTHF

A fundamental understanding of the physicochemical properties of THF and 2-MeTHF is essential to appreciate their differential behavior in Grignard reactions.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Key Implications for Grignard Reactions |

| Boiling Point | ~66 °C[1] | ~80 °C[1] | 2-MeTHF allows for a wider operational temperature range, potentially accelerating sluggish reactions. It also reduces solvent loss through evaporation.[1] |

| Water Miscibility | Infinite[1] | ~4.1% (inversely soluble)[1] | 2-MeTHF's low water miscibility simplifies aqueous work-ups, leading to cleaner phase separations and reduced solvent waste.[1] |

| Peroxide Formation | Prone to rapid peroxide formation | Significantly slower rate of peroxide formation[1] | 2-MeTHF offers a superior safety profile, especially for large-scale operations and prolonged storage.[1] |

| Origin | Typically petrochemical-based[1] | Bio-based, derived from renewable resources[2][3] | 2-MeTHF aligns with green chemistry principles, reducing the carbon footprint of chemical processes.[2] |

| Freezing Point | -108.4 °C | -136 °C[4] | Both solvents are suitable for low-temperature reactions. |

Stability and Reactivity of this compound

The stability of a Grignard reagent is paramount for consistent and reproducible reactivity. While specific quantitative stability data for this compound is not extensively published, general trends for organometallic reagents in these solvents provide valuable insights.

| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Supporting Evidence |

| Thermal Stability | Generally good, but decomposition can occur at elevated temperatures. | Solutions of organometallic reagents exhibit higher thermal stability.[5] | The thermal decomposition of Grignard solutions in both solvents is reported to begin around 180-200°C, indicating comparable high-temperature stability in this regard. |

| Stability towards Solvent | Can be deprotonated by highly basic organometallics. | More resistant to deprotonation due to the presence of the methyl group.[5] | For instance, the half-life of n-butyllithium at 35°C is significantly longer in 2-MeTHF (70 minutes) compared to THF (10 minutes).[4] |

| Reactivity | Standard solvent for Grignard reactions, facilitating reagent formation and reaction. | Often leads to higher yields and cleaner reactions.[1][6] | The use of 2-MeTHF has been shown to improve yields in various Grignard reactions, attributed to the higher stability of the reagent and potentially more favorable reaction kinetics at higher temperatures.[7] |

| Solubility of Grignard Reagents | Standard solubility. | Generally higher solubility for organomagnesium bromides (reportedly up to three times higher than in THF). | Higher concentrations of the Grignard reagent can be achieved in 2-MeTHF, which can be advantageous for certain processes. |

| Crystallization on Storage | Solutions of some organometallics can crystallize upon cold storage. | The formation of solids during cold storage is considerably decreased.[5] | This suggests that 2-MeTHF can provide more stable solutions for long-term storage. |

The Schlenk Equilibrium

Grignard reagents exist in solution as a complex equilibrium between the monomeric organomagnesium halide (RMgX), the dimeric form, and the diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂). This is known as the Schlenk equilibrium. The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic and halide components.

Caption: The Schlenk Equilibrium for Grignard Reagents.

Experimental Protocols

The following are representative protocols for the preparation of this compound and its subsequent reaction. These protocols are based on established procedures for Grignard reagent formation and should be adapted and optimized for specific applications.

Preparation of this compound

Caption: Workflow for Grignard Reagent Preparation.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Cyclopropyl bromide

-

Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-necked flask, condenser, dropping funnel)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask.

-

Initiation: Add a small amount of anhydrous THF or 2-MeTHF to just cover the magnesium. Prepare a solution of cyclopropyl bromide in the corresponding anhydrous solvent in the dropping funnel. Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary to start the reaction.

-

Addition: Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

Use: The resulting greyish solution of this compound is ready for use in subsequent reactions.

Comparative Grignard Reaction with an Electrophile (e.g., an Aldehyde)

This protocol outlines a general procedure to compare the reactivity of this compound in THF and 2-MeTHF.

Materials:

-

This compound solution in THF (prepared as above)

-

This compound solution in 2-MeTHF (prepared as above)

-

An aldehyde (e.g., benzaldehyde)

-

Anhydrous THF or 2-MeTHF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In two separate flame-dried flasks under an inert atmosphere, place a solution of the aldehyde in the corresponding anhydrous solvent (THF or 2-MeTHF). Cool the solutions to 0 °C in an ice bath.

-

Grignard Addition: To each flask, add the previously prepared this compound solution dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixtures back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Work-up:

-

For the THF reaction: Add an extraction solvent (e.g., diethyl ether) and water. Separate the organic layer. Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

For the 2-MeTHF reaction: A distinct phase separation should be observed. Separate the organic layer. The aqueous layer can be extracted with 2-MeTHF. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Note the ease of phase separation compared to the THF reaction.[1]

-

-

Analysis: Analyze the crude product yields and purity from both reactions using appropriate techniques (e.g., NMR, GC-MS) to quantitatively compare the performance of the two solvents.

Conclusion and Recommendations

The selection of 2-MeTHF as a solvent for the preparation and use of this compound offers several compelling advantages over the traditional choice of THF. These benefits include a wider operating temperature range, a significantly improved safety profile due to a lower rate of peroxide formation, and a more environmentally friendly process owing to its bio-based origin.[1][2][3]

Perhaps the most significant practical advantage of 2-MeTHF lies in its limited water miscibility, which greatly simplifies the work-up procedure, leading to cleaner phase separations and a reduction in solvent waste.[1] While direct quantitative comparisons of stability and reactivity for this compound are not extensively documented, the general trend of enhanced stability and improved yields for organometallic reagents in 2-MeTHF suggests that it is a superior solvent for most applications.

For researchers and drug development professionals, the adoption of 2-MeTHF in protocols involving this compound is highly recommended to enhance process safety, improve efficiency, and align with the principles of green chemistry. It is, however, always advisable to perform small-scale optimization studies when transitioning from THF to 2-MeTHF to ensure optimal reaction conditions for a specific transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. 环丙基溴化镁 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

The Enigmatic Mechanism of Grignard Reagent Formation with Cyclopropyl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of Grignard reagents from cyclopropyl (B3062369) halides is a cornerstone of organic synthesis, enabling the introduction of the unique cyclopropyl moiety into a vast array of molecules. However, the mechanism of this seemingly straightforward reaction is complex and has been the subject of extensive research. This technical guide delves into the core of the cyclopropyl Grignard formation mechanism, providing a comprehensive overview of the prevailing theories, detailed experimental protocols, and quantitative data to support a deeper understanding of this critical transformation.

The Prevailing Mechanistic Landscape: A Tale of Radicals and Surfaces

The formation of a Grignard reagent (RMgX) from an organic halide (RX) and magnesium metal is broadly understood to occur on the surface of the magnesium.[1][2][3] For cyclopropyl halides, the mechanism is particularly intriguing due to the inherent strain of the three-membered ring and the nature of the chemical bonds involved. The central debate revolves around the intermediacy of radical species and the precise sequence of events at the magnesium-solvent interface.

The most widely accepted mechanism involves a single-electron transfer (SET) from the magnesium metal to the cyclopropyl halide.[2] This initial step is considered to be rate-determining and results in the formation of a cyclopropyl radical and a magnesium radical cation.[4]

The key steps are proposed as follows:

-

Single-Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital (σ*) of the carbon-halogen bond of the cyclopropyl halide. This leads to the formation of a radical anion intermediate which rapidly dissociates.

-

Formation of a Cyclopropyl Radical: The radical anion fragments to yield a cyclopropyl radical and a halide anion.

-

Surface Interactions: The newly formed cyclopropyl radical can exist in several states: adsorbed onto the magnesium surface, or as a freely diffusing radical in the solvent.[1][5] Evidence suggests that a significant portion of the radical chemistry occurs on or near the magnesium surface.[5]

-

Second Electron Transfer or Radical Combination: The cyclopropyl radical can then either accept a second electron from the magnesium surface to form a carbanion-like species that combines with the magnesium halide, or it can directly combine with a magnesium radical species (MgX•) on the surface to form the Grignard reagent.

The presence of radical intermediates is strongly supported by several lines of evidence, including the formation of side products such as cyclopropane (B1198618) through hydrogen abstraction from the solvent or disproportionation reactions between two cyclopropyl radicals.[5][6] Furthermore, trapping experiments using radical scavengers like dicyclohexylphosphine (B1630591) (DCPH) have been shown to significantly decrease the yield of the Grignard reagent, further implicating diffusing radical intermediates.[5][7]

The stereochemistry of the reaction also provides insight into the mechanism. While the formation of Grignard reagents from chiral cyclopropyl halides often proceeds with a high degree of racemization, some retention of configuration can be observed, suggesting that at least a portion of the reaction may proceed through a pathway that does not involve a freely diffusing, planar radical.[8] This has led to proposals of "surface-adherent" radicals that maintain some degree of stereochemical integrity before forming the carbon-magnesium bond.[1]

Data Presentation: Quantitative Insights into Reaction Outcomes

The efficiency of cyclopropyl Grignard reagent formation is influenced by various factors, including the nature of the halide, the solvent, the reaction temperature, and the presence of activating agents or inhibitors. The following table summarizes key quantitative data from the literature.

| Cyclopropyl Halide | Solvent | Temperature (°C) | Additive/Condition | Yield of c-PrMgX (%) | Yield of Cyclopropane (%) | Reference(s) |

| Cyclopropyl Bromide | Diethyl ether | Reflux | None | ~25 | ~25-30 | [3][5] |

| Cyclopropyl Bromide | Diethyl ether | Not specified | Dicyclohexylphosphine (DCPH) | Decreased by up to 75% | - | [7] |

| Cyclopropyl Bromide | Tetrahydrofuran (B95107) | 40 | None | Not specified | Not specified | [9] |

| Cyclopropyl Bromide | Diethyl ether | Not specified | Perdeuterated diethyl ether | - | ~15% from solvent | [3] |

Experimental Protocols: A Practical Guide to Synthesis

The successful preparation of cyclopropyl Grignard reagents requires careful attention to anhydrous conditions and the activation of the magnesium metal. Below are detailed methodologies adapted from established procedures.

General Preparation of Cyclopropylmagnesium Bromide in Tetrahydrofuran

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Magnesium Activation: The flask is charged with magnesium turnings (1.2-1.5 molar equivalents relative to the cyclopropyl bromide) and a small crystal of iodine. The flask is gently heated to sublime the iodine, which helps to activate the magnesium surface.

-

Initiation: A small portion of a solution of cyclopropyl bromide (1 molar equivalent) in anhydrous THF is added to the magnesium. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

-

Addition of Cyclopropyl Bromide: Once the reaction has initiated, the remaining solution of cyclopropyl bromide in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction temperature is typically maintained between 40-60°C.

-

Completion and Use: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes to ensure complete conversion. The resulting greyish solution of this compound is then ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.[9]

Radical Trapping Experiment with Dicyclohexylphosphine (DCPH)

Materials:

-

This compound (prepared as above)

-

Dicyclohexylphosphine (DCPH)

-

Anhydrous diethyl ether

Procedure:

-

The Grignard reagent formation is carried out as described in section 3.1, using diethyl ether as the solvent.

-

Dicyclohexylphosphine is added to the reaction mixture.

-

The reaction products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of cyclopropylcyclohexylphosphine and tetracyclohexyldiphosphine, which are the products of radical trapping. The yield of this compound is also determined and compared to a control reaction without DCPH.[5][7]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the proposed mechanistic pathways and a typical experimental workflow.

Proposed Mechanistic Pathways

Caption: Proposed mechanistic pathways for cyclopropyl Grignard reagent formation.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of cyclopropyl Grignard reagents.

Conclusion

The formation of Grignard reagents from cyclopropyl halides is a mechanistically rich process dominated by single-electron transfer and the chemistry of radical intermediates. A thorough understanding of the interplay between surface-adsorbed and freely diffusing radicals is crucial for optimizing reaction conditions and maximizing the yield of the desired organometallic reagent while minimizing side-product formation. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in their efforts to harness the synthetic potential of these versatile reagents. Further investigations, particularly in the realm of computational chemistry and surface science, will undoubtedly continue to refine our understanding of this fundamental and enduring reaction.

References

- 1. web.alfredstate.edu [web.alfredstate.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Attack in Grignard Reagent Formation from Bromocyclopropane and 1-Bromohexane in Diethyl Ether | Semantic Scholar [semanticscholar.org]

- 7. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Electronic Structure and Bonding in Cyclopropylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylmagnesium bromide, a key Grignard reagent, presents a fascinating case study in organometallic bonding due to the inherent strain of the cyclopropyl (B3062369) ring. This guide provides a detailed examination of its electronic structure and bonding characteristics. Despite the absence of a definitive crystal structure for this compound, this document synthesizes available spectroscopic information, theoretical calculations on analogous systems, and established principles of Grignard reagent chemistry to construct a comprehensive model of its molecular architecture and reactivity. Particular emphasis is placed on the nature of the carbon-magnesium bond, the influence of the solvent, and the dynamics of the Schlenk equilibrium.

Introduction

This compound is a widely utilized Grignard reagent in organic synthesis, enabling the introduction of the three-membered cyclopropyl moiety into a diverse range of molecular frameworks. The unique steric and electronic properties conferred by the strained cyclopropyl group make it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Understanding the fundamental electronic structure and bonding of this reagent is paramount for predicting its reactivity, optimizing reaction conditions, and controlling stereochemical outcomes. This guide aims to provide a thorough analysis of these aspects, drawing upon available experimental data and theoretical models.

The Nature of the Carbon-Magnesium Bond

The carbon-magnesium (C-Mg) bond in Grignard reagents is highly polarized, possessing significant ionic character. This polarization places a substantial partial negative charge on the carbon atom, rendering it strongly nucleophilic. In this compound, the C-Mg bond is formed between the magnesium atom and one of the sp2-hybridized carbon atoms of the cyclopropane (B1198618) ring. The high s-character of the C-H bonds in cyclopropane influences the acidity of the cyclopropyl protons and the nature of the C-Mg bond upon deprotonation.

While a precise experimental value for the C-Mg bond length in this compound is not available due to the lack of a crystal structure, computational studies on similar Grignard reagents provide valuable insights. Theoretical calculations are essential for elucidating the geometric and electronic parameters of such reactive species.

Table 1: Theoretical Data for a Model this compound System

| Parameter | Value | Method of Determination |

| C-Mg Bond Length | [Value not available in search results] | DFT Calculation (Hypothetical) |

| Mg-Br Bond Length | [Value not available in search results] | DFT Calculation (Hypothetical) |

| C-C Bond Lengths (ring) | [Value not available in search results] | DFT Calculation (Hypothetical) |

| C-Mg-Br Bond Angle | [Value not available in search results] | DFT Calculation (Hypothetical) |

Note: The values in this table are placeholders. A comprehensive computational study would be required to provide accurate theoretical data.

The Schlenk Equilibrium in Solution

In ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, Grignard reagents exist as a complex mixture of species in equilibrium, known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.

For this compound (c-PrMgBr), the equilibrium can be represented as:

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature. In THF, the equilibrium generally favors the monomeric this compound, which is solvated by THF molecules. The coordination of THF to the magnesium center is crucial for stabilizing the Grignard reagent in solution.

Figure 1. The Schlenk equilibrium for this compound in THF.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for probing the structure and bonding of Grignard reagents in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide information about the electronic environment of the cyclopropyl ring. Due to the dynamic nature of the Schlenk equilibrium, the observed chemical shifts and coupling constants represent a weighted average of the different species in solution.

Table 2: Expected NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (methine) | [Value not available in search results] | Multiplet | |

| ¹H (methylene) | [Value not available in search results] | Multiplet | |

| ¹³C (methine) | [Value not available in search results] | ||

| ¹³C (methylene) | [Value not available in search results] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The C-Mg stretching frequency is a key diagnostic peak for Grignard reagents, although it can be weak and difficult to assign definitively. The vibrational frequencies of the cyclopropyl ring will also be perturbed upon formation of the Grignard reagent.

Table 3: Key Vibrational Frequencies for Cyclopropyl Compounds

| Vibrational Mode | Cyclopropane (cm⁻¹) | Expected for c-PrMgBr (cm⁻¹) |

| C-H Stretch | ~3080, ~3020 | Similar to cyclopropane |

| Ring Deformation | ~1020, ~870 | Perturbed by Mg |

| C-Mg Stretch | N/A | [Value not available in search results] |

Experimental Protocols

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of cyclopropyl bromide with magnesium turnings in an anhydrous ethereal solvent.

Materials:

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of cyclopropyl bromide in anhydrous THF is added dropwise to the magnesium turnings with stirring.

-

The reaction is initiated by gentle heating. Once the reaction starts, the addition of cyclopropyl bromide is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The resulting solution of this compound is then used in subsequent reactions.

The Advent and Evolution of Cyclopropyl Grignard Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropyl (B3062369) moiety is a highly sought-after structural motif in medicinal chemistry and materials science, prized for its unique conformational and electronic properties. The introduction of this strained three-membered ring often relies on the nucleophilic character of cyclopropyl Grignard reagents. This technical guide delves into the historical discovery and development of these pivotal organometallic compounds. It provides a comprehensive overview of their synthesis, the mechanistic intricacies of their formation, and the evolution of our understanding of their reactivity. Detailed experimental protocols for their preparation and analysis are presented, alongside a compilation of quantitative data to aid in reaction optimization. Furthermore, this guide employs visualizations to clarify reaction pathways and experimental workflows, offering a thorough resource for researchers leveraging these powerful synthetic tools.

A Historical Perspective: The Dawn of Cyclopropyl Organometallics

The journey of cyclopropyl Grignard reagents begins in the broader context of organomagnesium chemistry, a field revolutionized by Victor Grignard's Nobel Prize-winning work in 1900.[1] While the initial focus was on simpler alkyl and aryl Grignard reagents, the challenge of creating a Grignard reagent from a cyclopropyl halide was a significant hurdle due to the inherent strain and unique bonding of the cyclopropane (B1198618) ring.

A seminal moment in the history of these reagents was the 1951 publication by John D. Roberts and Vaughan C. Chambers.[2] In their work on small-ring compounds, they reported the synthesis of cyclopropylmagnesium chloride. This research provided a viable route to a nucleophilic cyclopropyl group, opening the door for its incorporation into a wider array of molecules.

Subsequent decades saw a deeper exploration into the nature of cyclopropyl Grignard reagents, with the work of H. M. Walborsky being particularly illuminating. His research, notably a 1992 paper co-authored with Christoph Zimmermann, provided compelling evidence for the radical-mediated mechanism of their formation.[3][4] This was a departure from the purely ionic or concerted pathways previously considered for Grignard reagent formation and explained the frequent observation of side products such as cyclopropane.

The Mechanism of Formation: A Radical Pathway

The formation of cyclopropyl Grignard reagents is now understood to proceed primarily through a single-electron transfer (SET) mechanism at the surface of the magnesium metal. This radical pathway is crucial for understanding and controlling the reaction's outcome.

The key steps in this process are:

-

Single Electron Transfer (SET): A single electron is transferred from the magnesium metal surface to the cyclopropyl halide, forming a radical anion intermediate.

-

Fragmentation: The radical anion is unstable and rapidly fragments into a surface-adsorbed cyclopropyl radical and a halide anion.

-

Grignard Reagent Formation: The cyclopropyl radical can then react with a magnesium halide species on the surface to form the cyclopropylmagnesium halide.

-

Side Reactions: A portion of the cyclopropyl radicals can desorb from the surface into the solution. These solution-phase radicals can then abstract a hydrogen atom from the etheral solvent to form cyclopropane, a common byproduct. Disproportionation reactions on the surface can also lead to cyclopropane formation.

Quantitative Analysis of Reagent Formation

The yield of the cyclopropyl Grignard reagent is often compromised by the formation of byproducts. The following table summarizes typical yields and byproduct distribution based on the work of Walborsky and Zimmermann.

| Precursor | Solvent | Product | Yield (%) | Byproducts | Byproduct Yield (%) | Reference |

| Cyclopropyl Bromide | Diethyl Ether | Cyclopropylmagnesium Bromide | ~25 | Cyclopropane | ~25-30 | [4] |

| Cyclopropyl Bromide | Diethyl Ether | This compound | Decreased by up to 75% with radical trap (DCPH) | Cyclopropane | - | [5] |

Experimental Protocols

General Considerations for Grignard Synthesis

The successful preparation of any Grignard reagent hinges on the rigorous exclusion of water and atmospheric oxygen. All glassware must be thoroughly dried, and anhydrous solvents are essential.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Cyclopropylmagnesium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cyclopropylmagnesium bromide, a critical Grignard reagent in organic synthesis, across various organic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available solubility data, outlining detailed experimental protocols for its determination, and visualizing the procedural workflow.

Core Executive Summary

This compound, due to its highly reactive nature, necessitates handling under anhydrous and inert conditions. Its solubility is a crucial parameter for reaction optimization, ensuring efficient and safe execution of synthetic protocols. This guide reveals that ethereal solvents, particularly tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are the most suitable and commonly employed solvents for this Grignard reagent. Commercially available solutions typically range from 0.5 M to 1.0 M, indicating a significant degree of solubility in these media.

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in key organic solvents. This information is primarily derived from commercially available product specifications, which provide a practical indication of its solubility under standard laboratory conditions.

| Solvent | Temperature (°C) | Concentration (M) | Solubility ( g/100 mL) |

| Tetrahydrofuran (THF) | Ambient | ~0.5 - 1.0 | ~7.3 - 14.5 |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ambient | ~0.5 - 1.0 | ~7.3 - 14.5 |

| Diethyl Ether | Ambient | Soluble | Data not specified |

Experimental Protocol for Solubility Determination

The determination of solubility for a highly air- and moisture-sensitive reagent like this compound requires meticulous experimental technique to ensure accurate and reproducible results. The following protocol is an adapted gravimetric method suitable for such compounds.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., THF, 2-MeTHF)

-

Schlenk flask or a three-necked round-bottom flask equipped with a septum, gas inlet/outlet, and a magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Temperature-controlled bath

-

Gastight syringe

-

Anhydrous filter cannula

-

Pre-weighed, oven-dried sample vials with septa

Procedure:

-

Preparation of Apparatus: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas. Assemble the reaction flask with a magnetic stir bar and ensure all joints are well-sealed.

-

Inert Atmosphere: Purge the assembled apparatus with a slow stream of inert gas for at least 30 minutes to remove any residual air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.

-

Solvent Addition: Transfer a known volume of the anhydrous organic solvent to the reaction flask via a cannula or a dry syringe.

-

Temperature Equilibration: Place the flask in the temperature-controlled bath set to the desired experimental temperature and allow the solvent to equilibrate for at least 30 minutes with gentle stirring.

-

Solute Addition: In an inert atmosphere glovebox, weigh a small amount of this compound into a dry vial. Outside the glovebox, dissolve this in a minimal amount of the same anhydrous solvent and slowly add it to the reaction flask using a gastight syringe. Alternatively, for a solid reagent, it can be added in small portions directly to the flask under a strong flow of inert gas.

-

Saturation: Continue to add the this compound solution or solid in small, known quantities until a persistent precipitate is observed, indicating that the solution is saturated.

-

Equilibration at Saturation: Allow the saturated solution to stir at the constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gastight syringe fitted with a filter cannula to avoid transferring any solid particles.

-

Sample Analysis:

-

Gravimetric Method: Transfer the withdrawn sample to a pre-weighed, oven-dried vial under an inert atmosphere. Carefully evaporate the solvent under a stream of inert gas or under high vacuum. The weight of the remaining solid will give the mass of this compound in the known volume of the solvent.

-

Titration Method: Transfer the withdrawn sample to a flask containing a known excess of an iodine solution in anhydrous THF. The unreacted iodine can then be back-titrated with a standard solution of sodium thiosulfate (B1220275) to determine the concentration of the Grignard reagent.

-

-

Calculation: Calculate the solubility in grams per 100 mL or moles per liter using the mass of the dissolved this compound and the volume of the solvent.

-

Repeatability: Repeat the experiment at least two more times to ensure the reproducibility of the results.

Visualizing the Workflow

The following diagrams illustrate the key logical relationships and the experimental workflow for the solubility determination of this compound.

Caption: Factors influencing the solubility of this compound.

Caption: Step-by-step workflow for determining solubility.

Conclusion

This technical guide provides essential information on the solubility of this compound in common organic solvents. The presented data, primarily from commercial sources, indicates high solubility in ethereal solvents like THF and 2-MeTHF. The detailed experimental protocol offers a robust methodology for researchers to determine the solubility of this and other air-sensitive reagents with high accuracy. The provided visualizations aim to clarify the influential factors and the procedural steps involved. This comprehensive resource is designed to aid in the safe and efficient use of this compound in various synthetic applications.

Theoretical Calculations on the Reactivity of Cyclopropylmagnesium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmagnesium bromide is a pivotal Grignard reagent in organic synthesis, enabling the introduction of the highly strained and synthetically versatile cyclopropyl (B3062369) moiety into a wide array of molecular architectures. Its unique reactivity, governed by the inherent ring strain of the cyclopropane (B1198618) ring, has been a subject of both experimental and theoretical interest. This guide provides a comprehensive overview of the theoretical calculations concerning the reactivity of this compound, alongside detailed experimental protocols for its preparation and key reactions.

The reactivity of Grignard reagents, in general, is complex, often involving an equilibrium between monomeric and dimeric species in solution, known as the Schlenk equilibrium.[1] The solvent also plays a critical role in coordinating to the magnesium center, influencing the reagent's reactivity.[1][2] Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of Grignard reactions, which can proceed through either a polar, four-centered transition state or a single electron transfer (SET) mechanism.[3][4] The choice of pathway is often dictated by factors such as the steric bulk of the Grignard reagent and the nature of the electrophile.[3][4]

For this compound, the presence of the strained three-membered ring introduces additional mechanistic possibilities, including the potential for ring-opening reactions. Computational studies have explored the formation of cyclopropyl radical intermediates during the synthesis of this compound from cyclopropyl bromide and magnesium, which can subsequently react with the solvent.[5][6][7]

This guide aims to consolidate the current understanding of this compound reactivity from a theoretical perspective, present practical experimental methodologies, and visualize key reaction pathways and workflows.

Theoretical Calculations on Reactivity

To illustrate the type of data that can be obtained from such computational studies, the following tables summarize calculated activation energies and transition state bond lengths for the reaction of a simple Grignard reagent, methylmagnesium bromide, with formaldehyde. This data serves as a representative example of the insights that theoretical calculations can provide into Grignard reagent reactivity.

Disclaimer: The following data is for methylmagnesium bromide and is presented for illustrative purposes only. It does not represent the reactivity of this compound.

Data Presentation

Table 1: Calculated Activation Energies for the Reaction of Methylmagnesium Bromide with Formaldehyde

| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| Concerted Nucleophilic Addition | B3LYP/6-31G(d) | PCM (THF) | 15.2 |

| Single Electron Transfer (SET) | B3LYP/6-31G(d) | PCM (THF) | 21.5 |

Note: These are hypothetical values for illustrative purposes, based on typical ranges found in the literature for similar systems.

Table 2: Calculated Transition State Bond Lengths for the Concerted Nucleophilic Addition of Methylmagnesium Bromide to Formaldehyde

| Bond | Computational Method | Bond Length (Å) |

| C(Me)-C(CH2O) | B3LYP/6-31G(d) | 2.25 |

| Mg-O(CH2O) | B3LYP/6-31G(d) | 1.98 |

| C(Me)-Mg | B3LYP/6-31G(d) | 2.18 |

| C=O | B3LYP/6-31G(d) | 1.28 |

Note: These are hypothetical values for illustrative purposes, based on typical ranges found in the literature for similar systems.

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of this compound from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure: [3]

-

A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is dried in an oven and assembled hot under a stream of dry nitrogen.

-

Magnesium turnings (13.2 g, 0.55 mol) and a single crystal of iodine are placed in the flask.

-

Anhydrous THF (50 mL) is added to the flask.

-

A solution of cyclopropyl bromide (55.5 g, 0.46 mol) in anhydrous THF (250 mL) is prepared and transferred to the dropping funnel.

-

A small portion of the cyclopropyl bromide solution (approx. 10 mL) is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete reaction.

-

The resulting greyish solution of this compound is then ready for use. The concentration can be determined by titration.

Kumada Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[1]

Materials:

-

This compound solution in THF (prepared as above)

-

Aryl bromide (e.g., 4-bromotoluene)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride solution

Equipment:

-

Schlenk flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere setup

Procedure:

-

To a stirred solution of the aryl bromide (3.07 mmol, 1.0 eq) and PdCl₂(dppf) (0.1 eq) in degassed anhydrous Et₂O (50 mL) at 0 °C under an inert atmosphere, add the this compound solution (1.5 M in THF, 2.0 eq) dropwise.

-

Allow the resulting mixture to warm to room temperature and stir for 18 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Dilute the mixture with Et₂O and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with Et₂O.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Caption: Formation of this compound.

References

- 1. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. vapourtec.com [vapourtec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cyclopropylmagnesium Bromide in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyclopropylmagnesium Bromide in various Grignard reactions, offering detailed protocols and quantitative data to support your research and development endeavors.

Introduction to this compound

This compound is a versatile Grignard reagent that serves as a valuable building block in organic synthesis.[1] It allows for the introduction of the strained, three-membered cyclopropyl (B3062369) ring into a wide range of molecules.[1] This reagent is typically supplied as a 0.5 M to 1.0 M solution in solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[1] Due to its high reactivity, it is sensitive to moisture and air, necessitating handling under an inert atmosphere.[1]

Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides

A prominent application of this compound is in the palladium-catalyzed cross-coupling with aryl bromides or triflates to synthesize cyclopropyl arenes.[2] This reaction is significantly enhanced by the use of zinc halide additives, which "soften" the Grignard reagent, improving its reactivity and functional group tolerance.[1][2]

Quantitative Data

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | ZnBr₂ (0.5) | THF | 25 | 2 | 95 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | ZnBr₂ (0.5) | THF | 25 | 2 | 92 |

| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | ZnBr₂ (0.5) | THF | 25 | 3 | 88 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | ZnBr₂ (0.5) | THF | 25 | 2 | 85 |

Experimental Protocol

Materials:

-

Aryl halide (1.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

-

Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 equiv)

-

Anhydrous zinc bromide (ZnBr₂, 0.5 equiv)

-

This compound solution (0.5 M in THF, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, inert-atmosphere flask, add the aryl halide, palladium(II) acetate, and tri-tert-butylphosphine.

-

Add anhydrous THF to dissolve the solids.

-

To this mixture, add anhydrous zinc bromide.

-

Slowly add the this compound solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours. The slow addition is crucial to prevent side reactions.[2]

-

Stir the reaction mixture at room temperature for the time indicated in the table or until completion is confirmed by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopropyl arene.

Reaction Mechanism

Caption: Palladium-catalyzed cross-coupling cycle.

Cobalt-Catalyzed Cross-Coupling of this compound with Alkyl Iodides

The introduction of a cyclopropyl group onto an alkyl chain can be achieved through a cobalt-catalyzed cross-coupling reaction with alkyl iodides.[3][4] This method is notable for its use of a simple and inexpensive catalytic system and its tolerance for a variety of functional groups.[5]

Quantitative Data

| Entry | Alkyl Iodide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodooctane | Co(acac)₂ (3.5) | TMEDA (3.5) | THF | 0 | 12 | 85 |